N-(3-Aminophenyl)acetamide

Overview

Description

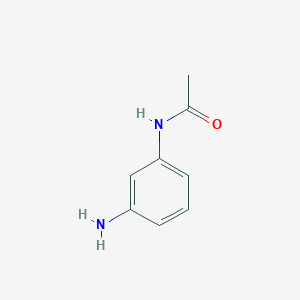

N-(3-Aminophenyl)acetamide (CAS 102-28-3), also known as 3-aminoacetanilide, is an aromatic acetamide derivative with the molecular formula C₈H₁₀N₂O. Structurally, it consists of a phenyl ring substituted with an acetamide group (–NHCOCH₃) at the meta position (3-aminophenyl) (Figure 1). This compound is primarily utilized as a dye intermediate and is synthesized via acetylation of 3-nitroaniline followed by reduction or through direct condensation reactions . Its physicochemical properties, such as moderate water solubility and stability under ambient conditions, make it a versatile precursor in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Aminophenyl)acetamide can be synthesized through the acylation of meta-phenylenediamine. The process involves dissolving meta-phenylenediamine in water, followed by the addition of 30% hydrochloric acid. The mixture is stirred for half an hour, and then acetic acid is added while maintaining the reaction temperature at 40°C. The reaction is stirred for an additional hour, and then sodium chloride is added to precipitate the product, which is filtered and neutralized to obtain this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of acetic anhydride as the acylating agent. The reaction is carried out under controlled conditions to ensure high yield and purity. The raw materials consumed in this process include meta-phenylenediamine, acetic anhydride, and hydrochloric acid .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or nitroso derivatives.

Reduction: The compound can be reduced to form various amines.

Substitution: It can participate in electrophilic substitution reactions, such as nitration and sulfonation, due to the presence of the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.

Major Products:

Oxidation: Quinones and nitroso derivatives.

Reduction: Various substituted amines.

Substitution: Nitro and sulfonyl derivatives.

Scientific Research Applications

Scientific Research Applications

N-(3-Aminophenyl)acetamide has been extensively studied for its diverse applications in chemistry, biology, and medicine.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows for further modifications, making it a versatile building block in organic chemistry.

The compound has shown potential in several biological applications:

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

- Antimicrobial Properties : Preliminary studies demonstrate activity against various bacterial strains, indicating its potential as a new antibiotic candidate amid rising antibiotic resistance.

Medicinal Chemistry

This compound has been investigated for its role as a biochemical probe. Its ability to interact with biological macromolecules makes it a candidate for drug development targeting specific enzymes or receptors.

Case Study 1: Inhibition of Cancer Cell Growth

A study evaluated the inhibitory effects of this compound on Nek2 (NIMA-related kinase 2), which is implicated in cancer cell proliferation. The findings revealed:

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 0.62 | Nek2 |

| Control Compound | 7.0 | CDK2 |

This suggests that this compound could be developed as an anticancer agent due to its potent inhibitory effects on cancer cell growth.

Case Study 2: Toxicological Assessment

A toxicological assessment indicated that while this compound exhibits promising biological activity, it also poses hepatotoxic risks at high doses. The no observed adverse effect levels (NOAELs) were established at 100 mg/kg body weight/day in male rats, emphasizing the need for careful dosage considerations in therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)acetamide involves its interaction with various molecular targets. The amino group in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical relevance of N-(3-aminophenyl)acetamide is best understood through systematic comparison with structurally analogous acetamides.

Substituted Phenylacetamides

Substituent Position and Electronic Effects

- N-(4-Aminophenyl)acetamide (para isomer): Exhibits distinct electronic properties due to the amino group's para position, enhancing resonance effects. This isomer is less explored but serves as a precursor in antiviral agents (e.g., DW10075, a kinase inhibitor synthesized via condensation with pyrimidine intermediates) .

- N-(3-Chloro-4-hydroxyphenyl)acetamide: The electron-withdrawing chlorine and hydroxyl groups improve binding to inflammatory targets, showing anti-hypernociceptive activity in inflammatory pain models .

Pharmacological Activities

Key Insight : Electron-donating groups (e.g., –OCH₃) enhance metabolic stability, while electron-withdrawing groups (e.g., –Cl) improve receptor binding affinity.

Heterocyclic Acetamides

Thiazole and Pyridine Derivatives

- N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide (6b): Incorporation of a thiazole ring enhances anticancer activity by inducing apoptosis and autophagy. This compound demonstrates efficacy against resistant melanoma, pancreatic cancer, and leukemia cell lines (IC₅₀ < 1 µM) .

- 2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide: The pyridine ring facilitates hydrogen bonding with viral proteases, showing SARS-CoV-2 main protease inhibition (binding affinity: −22 kcal/mol) .

Pyridazinone Derivatives

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]acetamide : Acts as a potent FPR2 agonist, activating calcium mobilization in neutrophils. Mixed FPR1/FPR2 ligands exhibit dual anti-inflammatory and chemotactic effects .

Environmental and Metabolic Derivatives

- N-(2-Hydroxyphenyl)acetamide : Isolated from fungal metabolites, this compound lacks cytotoxicity but serves as a structural template for bioactive analogs .

Data Tables

Table 1: Pharmacological Profiles of Selected Acetamides

Biological Activity

N-(3-Aminophenyl)acetamide, also known as 3-aminoacetanilide, is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C₈H₉N₂O

- Molecular Weight : 150.18 g/mol

- CAS Number : 102-28-3

- Structure : The compound features an acetamide group attached to a phenyl ring with an amino substituent at the meta position.

Antiviral Properties

Recent studies have identified this compound as a potential inhibitor of the SARS-CoV-2 NSP13 helicase, which is crucial for viral replication. A study demonstrated its effective binding affinity to the helicase, suggesting its potential as a lead molecule for antiviral drug development against COVID-19. The docking analysis revealed significant interactions with key residues in the NSP13 helicase, indicating a promising pathway for therapeutic intervention against SARS-CoV-2 .

Anticancer Activity

This compound derivatives have been investigated for their anticancer properties. Research has shown that certain derivatives exhibit selective inhibition of cancer cell growth by targeting specific kinases involved in tumor progression. For instance, a derivative was found to have an IC50 value of 0.06 μM against the Nek2 kinase, highlighting its potential as a selective anticancer agent .

Study on SARS-CoV-2 Inhibition

In a study focused on the compound's interaction with SARS-CoV-2, researchers employed molecular docking techniques to analyze its binding affinity to NSP13 helicase. The findings indicated that this compound could effectively inhibit this enzyme, which is vital for viral RNA processing and replication . The study concluded that this compound might serve as a valuable lead in developing antiviral therapies.

Antioxidant and Antimicrobial Activities

Other studies have explored the antioxidant properties of this compound derivatives. One such study reported that modifications to the acetamide structure could enhance antioxidant activity, making these compounds useful in preventing oxidative stress-related diseases . Additionally, some derivatives have shown antimicrobial activity against various pathogens, further expanding their therapeutic potential.

Comparative Analysis of Biological Activities

| Activity Type | Compound/Derivative | IC50 Value (μM) | Notes |

|---|---|---|---|

| Antiviral | This compound | Not specified | Effective against SARS-CoV-2 NSP13 helicase |

| Anticancer | Derivative A | 0.06 | Selective inhibitor of Nek2 kinase |

| Antioxidant | Derivative B | Not specified | Enhanced antioxidant properties |

| Antimicrobial | Derivative C | Not specified | Active against various pathogens |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Aminophenyl)acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer :

- Step 1 : Start with acetylation of 3-nitroaniline using acetic anhydride under reflux (80–100°C) to form N-(3-nitrophenyl)acetamide.

- Step 2 : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding This compound .

- Critical Parameters :

- Solvent Choice : Use ethanol or methanol for hydrogenation to avoid side reactions .

- Catalyst Loading : 5–10% Pd/C ensures complete reduction without over-hydrogenation .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Typical yields range from 70–85% .

Q. How can researchers ensure compound purity, and what analytical techniques are essential for characterization?

Methodological Answer :

- Purification :

- Recrystallization : Use ethanol/water mixtures (70:30) to remove unreacted starting materials .

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves polar impurities .

- Characterization :

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., permanganates) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield vs. purity trade-offs in large-scale synthesis?

Methodological Answer :

- Design of Experiments (DoE) :

- Variables : Test temperature (60–120°C), catalyst concentration (2–10% Pd/C), and hydrogen pressure (1–5 atm) .

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 90°C, 7% Pd/C, 3 atm H₂) for 88% yield and 97% purity .

- Contradiction Analysis : Higher temperatures increase reaction rate but may degrade the amine product; balance via kinetic monitoring .

Q. What strategies are effective for elucidating the biological activity of this compound derivatives?

Methodological Answer :

- In-Vitro Assays :

- Mechanistic Studies :

- Molecular Docking : Screen against bacterial dihydrofolate reductase (DHFR) or human kinase targets .

- SAR Analysis : Modify substituents (e.g., sulfonamide or methoxy groups) to enhance potency .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) :

- Sample Preparation : Grow crystals via slow evaporation (ethanol/water) .

- Data Interpretation : Analyze bond lengths (C–N: 1.34–1.38 Å) and hydrogen-bonding motifs (N–H⋯O) to confirm acetamide conformation .

- Comparative Analysis : Overlay with related structures (e.g., N-(4-chlorophenyl)acetamide) to identify steric or electronic effects .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer :

- DFT Calculations :

- Software : Gaussian 16 with B3LYP/6-311+G(d,p) basis set .

- Outputs : HOMO-LUMO gaps (~4.5 eV) correlate with redox stability; logP (~1.2) predicts moderate hydrophobicity .

- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic solvents (e.g., ethanol) to guide formulation .

Properties

IUPAC Name |

N-(3-aminophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMGGJDINLGTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Record name | M-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024454 | |

| Record name | 3-Aminoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-aminoacetanilide is a gray solid. (NTP, 1992), Gray solid; [CAMEO] Light brown crystalline powder; [Acros Organics MSDS] | |

| Record name | M-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Aminoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 1449 °F (NTP, 1992) | |

| Record name | M-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 75 °F (NTP, 1992) | |

| Record name | M-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

102-28-3 | |

| Record name | M-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(3-Aminophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Aminoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Aminoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-aminoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETAMIDOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5K7HYS7JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

187.7 to 189.5 °F (NTP, 1992) | |

| Record name | M-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.